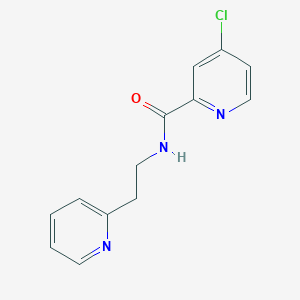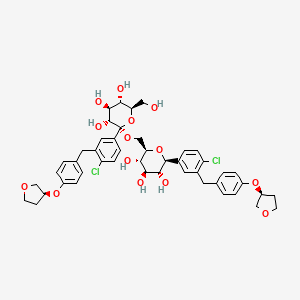![molecular formula C13H14O2 B14893921 3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one](/img/structure/B14893921.png)
3H-Spiro[benzofuran-2,1'-cyclohexan]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one is a spirocyclic compound characterized by a unique structure where a benzofuran ring is fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one can be achieved through several methods. One notable approach involves a catalytic asymmetric one-pot [3+2] cyclization/semipinacol rearrangement sequence. This method utilizes a catalysis system of copper (II) and bisoxazoline (Cu(II)/BOX) to efficiently construct the spirocyclic structure from substituted benzoquinones and allylic alcohols . The reaction conditions typically involve moderate temperatures and specific solvents to ensure high yields and enantioselectivity.
Industrial Production Methods
While specific industrial production methods for 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one are not extensively documented, the principles of scalable organic synthesis can be applied. This includes optimizing reaction conditions for large-scale production, utilizing continuous flow reactors, and ensuring the availability of starting materials and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure, potentially leading to the formation of different stereoisomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzofuran ring.
Applications De Recherche Scientifique
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex spirocyclic compounds, which are of interest in the development of pharmaceuticals and agrochemicals.
Biological Studies: The compound can be used to study the biological activity of spirocyclic structures and their interactions with biological targets.
Mécanisme D'action
The mechanism of action of 3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved in its mechanism of action can include inhibition of cell mitosis and interference with microtubule function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Griseofulvin: A well-known antifungal agent with a similar spirocyclic structure.
Spiroannulated Benzofuranones: These compounds share the spirocyclic benzofuran core and exhibit various biological activities.
Uniqueness
3H-Spiro[benzofuran-2,1’-cyclohexan]-4’-one is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
spiro[3H-1-benzofuran-2,4'-cyclohexane]-1'-one |
InChI |
InChI=1S/C13H14O2/c14-11-5-7-13(8-6-11)9-10-3-1-2-4-12(10)15-13/h1-4H,5-9H2 |
Clé InChI |
BJNKDIZEHHTGTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1=O)CC3=CC=CC=C3O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


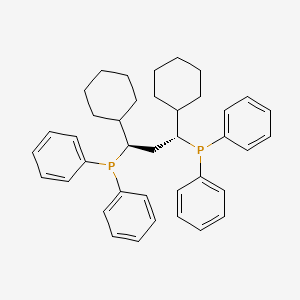
![3-[4-(Trifluoromethoxy)phenoxymethyl]phenylZinc bromide](/img/structure/B14893844.png)
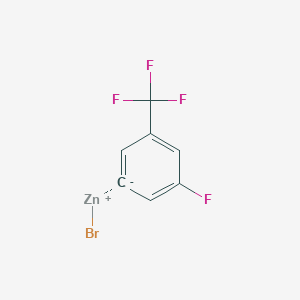
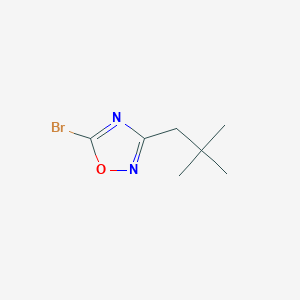
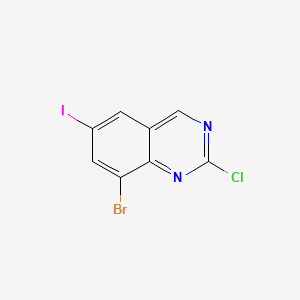
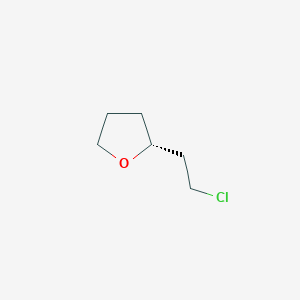
![2-{[(4-{[(4-Methylpyrimidin-2-yl)amino]sulfonyl}phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14893885.png)
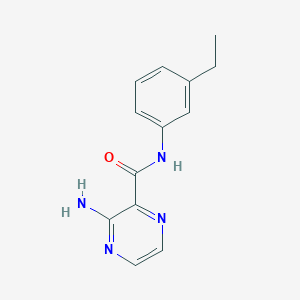
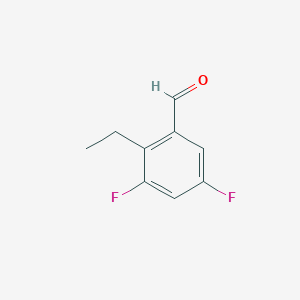

![5-Methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B14893919.png)
